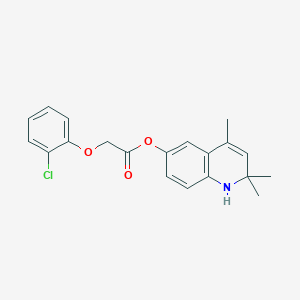

![molecular formula C20H24N4O3 B4622919 4-({[4-(3-吡啶基甲基)-1-哌嗪基]羰基}氨基)苯甲酸乙酯](/img/structure/B4622919.png)

4-({[4-(3-吡啶基甲基)-1-哌嗪基]羰基}氨基)苯甲酸乙酯

描述

Synthesis Analysis

The synthesis of related compounds often involves complex reactions that yield intricate structures. For example, ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate was synthesized via a reaction involving 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride, ammonium thiocyanate, and ethyl 3-aminobut-2-enoate (İ. Koca et al., 2014). This process, characterized by spectroscopic and theoretical studies, provides insight into the synthesis strategies for related benzoyl compounds.

Molecular Structure Analysis

The molecular structure of compounds can be elucidated through spectroscopic and X-ray diffraction methods, which reveal details about bond lengths, angles, and overall geometry. The study by Koca et al. (2014) utilized Ab Initio Hartree Fock and Density Functional Theory methods to analyze vibrational frequencies and geometric parameters, aligning experimental data with theoretical models for a similar compound.

Chemical Reactions and Properties

Reactions involving carbonylation, such as the novel carbonylation at a C−H bond in the piperazine ring facilitated by Rh4(CO)12 in the presence of CO and ethylene, highlight the reactivity of piperazine derivatives under specific conditions (Y. Ishii et al., 1997). These reactions are influenced by the electronic nature of substituents, indicating the significance of molecular structure in determining chemical properties.

科学研究应用

化学反应中的合成与应用

4-({[4-(3-吡啶基甲基)-1-哌嗪基]羰基}氨基)苯甲酸乙酯的科学研究应用之一涉及它在正交保护氨基酸的合成中的作用,这对于依地尼类似物的合成很有用。一项研究描述了使用不同 N-保护的 (S)-2,3-二氨基丙酸作为底物合成乙基 (3R,4S)-和 (3S,4S)-4-[(苯甲氧羰基)氨基]-5-[(叔丁氧羰基)氨基]-3-羟基戊酸酯。新生成的非对映碳原子的绝对构型是通过 1H NMR 光谱法确定的 (Czajgucki, Sowiński, & Andruszkiewicz, 2003)。

在选择性沉淀阴离子中的作用

另一个应用包括将其用作从水溶液中沉淀某些阴离子的选择性试剂。合成了 4-({[4-(3-吡啶基甲基)-1-哌嗪基]羰基}氨基)苯甲酸乙酯的衍生物,并测试了其选择性沉淀诸如铬酸盐、钼酸盐、钨酸盐和钒酸盐等阴离子的能力。该研究强调了前体与这些氧阴离子反应的能力,提供了一种从水溶液中选择性去除和回收它们的方法 (Heininger & Meloan, 1992)。

手性结构的构建

此外,4-({[4-(3-吡啶基甲基)-1-哌嗪基]羰基}氨基)苯甲酸乙酯衍生物已用于手性结构的构建。例如,合成了一个手性自环状双配体配位聚合物,展示了一个具有独特拓扑结构的美学三维结构。该聚合物是由不同的手性螺旋基序互锁形成的,证明了该化合物在构建复杂手性结构中的实用性 (Martin, Staples, & LaDuca, 2008)。

属性

IUPAC Name |

ethyl 4-[[4-(pyridin-3-ylmethyl)piperazine-1-carbonyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O3/c1-2-27-19(25)17-5-7-18(8-6-17)22-20(26)24-12-10-23(11-13-24)15-16-4-3-9-21-14-16/h3-9,14H,2,10-13,15H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUFWLJPJIYBSNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-({[4-(pyridin-3-ylmethyl)piperazin-1-yl]carbonyl}amino)benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-fluorophenyl)-3-[(2-hydroxy-5-methylphenyl)amino]-2-propen-1-one](/img/structure/B4622840.png)

![2-{[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4622845.png)

![3,3'-thiobis[N-(3-acetylphenyl)propanamide]](/img/structure/B4622859.png)

![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-1,3,4-thiadiazol-2-yl-3-pyrrolidinecarboxamide](/img/structure/B4622861.png)

![N-(4-{4-[(3-methyl-1-piperidinyl)carbonyl]-2-oxo-1-pyrrolidinyl}phenyl)acetamide](/img/structure/B4622867.png)

![2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4622873.png)

![3-({[3-(aminocarbonyl)-5-(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4622880.png)

![ethyl 1-({[4-(methylthio)phenyl]amino}carbonyl)-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B4622885.png)

![2-{[4-(benzyloxy)-3-chlorobenzyl]amino}-2-methylpropan-1-ol hydrochloride](/img/structure/B4622888.png)

![6-benzyl-2-(3-bromobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4622896.png)

![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B4622904.png)